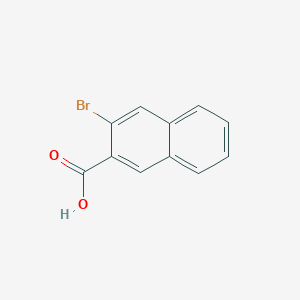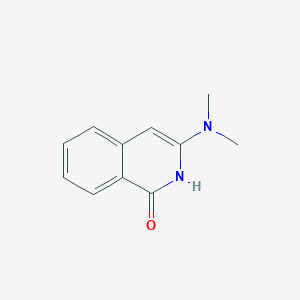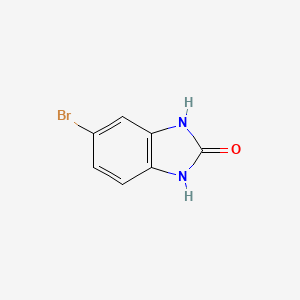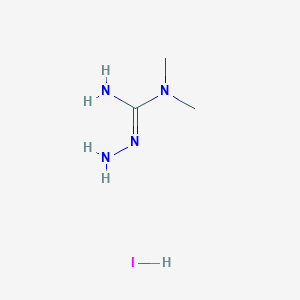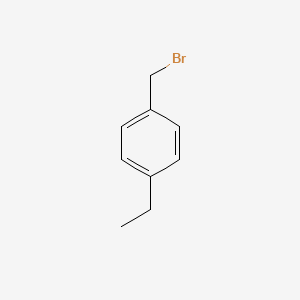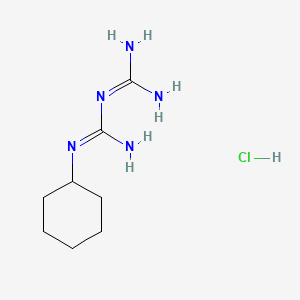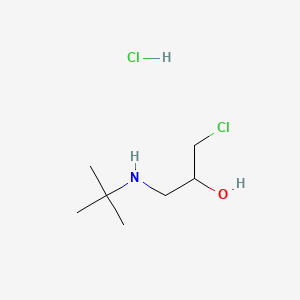
6-Brom-1,2-Dihydronaphthalin
Übersicht
Beschreibung
6-Bromo-1,2-dihydronaphthalene (6-Bn-1,2-DHN) is a heterocyclic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 115–116 °C. 6-Bn-1,2-DHN is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Wissenschaftliche Forschungsanwendungen
Synthese neuartiger Dihydronaphthaline und Benzofluorene
Das 1,2-Dihydronaphthalin-Ringsystem, zu dem auch 6-Brom-1,2-Dihydronaphthalin gehört, kommt in verschiedenen Naturprodukten mit therapeutischer Bedeutung vor . Es wird bei der Synthese neuartiger Dihydronaphthaline und Benzofluorene verwendet .
Herstellung biologisch aktiver Dihydronaphthalin-Analoga
Nafoxiden 51 ist eine Klasse von biologisch aktiven Dihydronaphthalinen, und seine Analoga können aus 1-(4-Benzyloxyphenyl)-6-methoxy-2-phenyl-3,4-dihydronaphthalin hergestellt werden .
Fluoreszierende Liganden für den Östrogenrezeptor
Dihydronaphthalin-Derivate, darunter this compound, werden als fluoreszierende Liganden für den Östrogenrezeptor verwendet .
Hepatitis-C-NS5B-Polymerase-Inhibitoren
Diese Verbindungen zeigen Aktivität als Hepatitis-C-NS5B-Polymerase-Inhibitoren .
Inhibitoren der Aldosteron-Synthase (CYP11B2)
Dihydronaphthaline erwiesen sich als potente und selektive Inhibitoren der Aldosteron-Synthase (CYP11B2) zur Behandlung von Herzinsuffizienz und Myokardfibrose .
Nützliche Bausteine in der organischen Synthese
Dihydronaphthaline sind als nützliche Bausteine in der organischen Synthese bekannt . Sie können Bromierungs-, Cyclopropanierungs-, Dipolar-Cycloadditions- und Epoxidierungsreaktionen eingehen, um nützliche Produkte zu liefern .
Synthese von Dihydronaphthofuranen
Dihydronaphthofurane (DHNs) sind eine wichtige Klasse von Aren-ring-fusionierten Furanen, die häufig in vielen natürlichen und nicht-natürlichen Produkten und Wirkstoffkandidaten mit relevanten biologischen und pharmakologischen Aktivitäten vorkommen . This compound kann bei der Synthese dieser Verbindungen verwendet werden .
Photochrome Eigenschaften
Vinyliden-Naphthofurane, die aus this compound synthetisiert werden können, weisen photochrome Eigenschaften auf, wenn sie bei Raumtemperatur UV-Licht oder Sonnenlicht ausgesetzt werden .
Wirkmechanismus
Target of Action
Dihydronaphthalene derivatives, which include 6-bromo-1,2-dihydronaphthalene, have been found to be used as fluorescent ligands for the estrogen receptor and exhibit activity as Hepatitis C NS5B polymerase inhibitors . They have also been found to be potent and selective inhibitors of aldosterone synthase (CYP11B2) for the treatment of congestive heart failure and myocardial fibrosis .
Mode of Action
Based on its structural similarity to other dihydronaphthalene derivatives, it can be inferred that it may interact with its targets (such as the estrogen receptor, hepatitis c ns5b polymerase, and aldosterone synthase) by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Given its potential targets, it can be hypothesized that it may be involved in the modulation of estrogen signaling pathways, hepatitis c viral replication pathways, and the aldosterone synthesis pathway .
Result of Action
The molecular and cellular effects of 6-Bromo-1,2-dihydronaphthalene’s action would depend on its specific targets and the pathways it affects. For instance, if it acts as an inhibitor of aldosterone synthase, it could potentially reduce the production of aldosterone, thereby affecting fluid balance and blood pressure regulation .
Biochemische Analyse
Biochemical Properties
6-Bromo-1,2-dihydronaphthalene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with naphthalene 1,2-dioxygenase, an enzyme that catalyzes the incorporation of oxygen into naphthalene to form cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene . This interaction is crucial for the degradation of naphthalene and its derivatives, highlighting the importance of 6-Bromo-1,2-dihydronaphthalene in metabolic pathways involving aromatic hydrocarbons.
Cellular Effects
6-Bromo-1,2-dihydronaphthalene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of dihydronaphthalene can act as inhibitors of aldosterone synthase, an enzyme involved in the biosynthesis of aldosterone . This inhibition can affect cellular signaling pathways related to hormone regulation and stress responses. Additionally, 6-Bromo-1,2-dihydronaphthalene may impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of 6-Bromo-1,2-dihydronaphthalene involves its binding interactions with biomolecules and its effects on enzyme activity. The compound can bind to the active sites of enzymes such as naphthalene 1,2-dioxygenase, leading to the formation of specific reaction intermediates . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 6-Bromo-1,2-dihydronaphthalene can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1,2-dihydronaphthalene can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, 6-Bromo-1,2-dihydronaphthalene may degrade into other products, which can have different biochemical properties and effects on cellular function . Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of 6-Bromo-1,2-dihydronaphthalene vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular signaling pathways. At high doses, 6-Bromo-1,2-dihydronaphthalene can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
6-Bromo-1,2-dihydronaphthalene is involved in metabolic pathways related to the degradation of aromatic hydrocarbons. It interacts with enzymes such as naphthalene 1,2-dioxygenase, which catalyzes the initial steps of naphthalene degradation . This interaction leads to the formation of intermediates that are further processed by other enzymes in the pathway. The compound’s involvement in these pathways highlights its role in the metabolism of environmental pollutants and other aromatic compounds.
Transport and Distribution
Within cells and tissues, 6-Bromo-1,2-dihydronaphthalene is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments
Subcellular Localization
The subcellular localization of 6-Bromo-1,2-dihydronaphthalene can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes
Eigenschaften
IUPAC Name |
6-bromo-1,2-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h2,4-7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKQHPNLNHXWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507137 | |
| Record name | 6-Bromo-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75693-17-3 | |
| Record name | 6-Bromo-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1281017.png)
